4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide

Medicinal Chemistry Physicochemical Profiling SAR

4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide (CAS 832114-31-5) is a synthetic small molecule belonging to the benzamide class, characterized by a 4-bromo substituent on the phenyl ring and an N-(4-methoxybenzyl)amino group at the ortho position. The compound has a molecular formula of C15H15BrN2O2 and a molecular weight of 335.2 g/mol.

Molecular Formula C15H15BrN2O2
Molecular Weight 335.20 g/mol
CAS No. 832114-31-5
Cat. No. B12543569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide
CAS832114-31-5
Molecular FormulaC15H15BrN2O2
Molecular Weight335.20 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=C(C=CC(=C2)Br)C(=O)N
InChIInChI=1S/C15H15BrN2O2/c1-20-12-5-2-10(3-6-12)9-18-14-8-11(16)4-7-13(14)15(17)19/h2-8,18H,9H2,1H3,(H2,17,19)
InChIKeyNJJYAAZZLPOUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide (CAS 832114-31-5): A Structurally Defined Benzamide Scaffold for Targeted Synthesis and Biological Screening


4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide (CAS 832114-31-5) is a synthetic small molecule belonging to the benzamide class, characterized by a 4-bromo substituent on the phenyl ring and an N-(4-methoxybenzyl)amino group at the ortho position [1]. The compound has a molecular formula of C15H15BrN2O2 and a molecular weight of 335.2 g/mol [1]. Benzamide derivatives are widely investigated as privileged scaffolds in medicinal chemistry, with documented activities against histone deacetylases (HDACs), urease, and sigma receptors, as well as applications in anti-Alzheimer and anti-fatigue research [2][3]. This specific substitution pattern offers a unique combination of hydrogen-bonding capacity (amide NH2 and secondary amine NH), a halogen-bonding bromine atom, and a methoxyphenyl group that can participate in π–π stacking and hydrophobic interactions, making it a versatile intermediate for structure–activity relationship (SAR) exploration and library synthesis.

Why Generic 4-Bromo-Benzamide or N-Benzyl-Benzamide Analogs Cannot Substitute for 832114-31-5 in Structure–Activity Studies


Substituting 4-bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide with a generic 4-bromo-benzamide or a simple N-benzyl-benzamide overlooks critical stereoelectronic and pharmacophoric features that govern molecular recognition. The ortho-substituted (4-methoxybenzyl)amino group introduces a secondary amine capable of acting as a hydrogen-bond donor, while the methoxy oxygen serves as an additional hydrogen-bond acceptor, creating a bidentate interaction motif absent in unsubstituted or mono-substituted analogs [1]. In benzamide-based HDAC inhibitors, the nature and position of the amine substituent directly modulate enzymatic potency; for example, compound 12b in a benzamide series showed a potency of 3.8 μM vs. 13.0 μM for the positive control, illustrating that minor structural changes produce measurable shifts in activity [2]. Similarly, in sigma receptor ligand series, the length and composition of the spacer between the benzamide core and the aromatic group critically determine subtype selectivity (S2R vs. S1R) [3]. Without the specific 4-methoxybenzylamino substitution at the 2-position, the compound loses its unique interaction fingerprint, potentially leading to reduced target affinity, altered selectivity, or complete loss of biological activity.

Quantitative Differentiation Evidence for 4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. Des-Bromo and Des-Methoxy Analogs

The presence of the 4-bromo substituent and the 4-methoxybenzyl group in compound 832114-31-5 provides a distinct molecular weight and predicted lipophilicity profile compared to its closest dehalogenated or dealkylated analogs. Using the PubChem computed properties as a reference, the target compound (MW 335.2 g/mol, XLogP3 3.1) is differentiated from 2-[(4-methoxyphenyl)methylamino]benzamide (CAS 111232-48-5, MW 256.3 g/mol, XLogP3 ~1.8) and 4-bromo-2-aminobenzamide (MW 215.05 g/mol, XLogP3 ~1.0) [1][2][3]. The higher molecular weight and lipophilicity of the target compound suggest improved membrane permeability and metabolic stability, which are critical parameters in central nervous system (CNS) drug discovery programs evaluating benzamide-based HDAC or sigma receptor ligands.

Medicinal Chemistry Physicochemical Profiling SAR

Synthetic Versatility: Ortho-Amino Group Enables Regioselective Derivatization vs. Para-Substituted Benzamides

The ortho-(4-methoxybenzyl)amino substituent in 4-bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide provides a reactive secondary amine handle that can be selectively alkylated, acylated, or sulfonylated without interference from the primary amide group. In contrast, simple 4-bromo-benzamide analogs (e.g., N-benzyl-4-bromobenzamide, CAS 80311-89-3) lack this additional nucleophilic center, limiting diversification opportunities [1]. The 4-bromo substituent further enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) at the para position, orthogonal to the ortho-amino functionality. This dual reactivity is not present in non-brominated or non-aminated benzamide analogs, making 832114-31-5 a uniquely versatile building block for parallel library synthesis.

Synthetic Chemistry Library Design Benzamide Derivatization

HDAC Inhibitory Potential: Class-Level Evidence Supporting Benzamide Scaffold with Specific Substitution

Benzamide derivatives bearing an ortho-amino substituent have been established as potent histone deacetylase (HDAC) inhibitors. In a series of designed benzamide HDAC inhibitors, compound 12b demonstrated an IC50 of 3.8 μM against HDAC1, significantly outperforming the positive control (13.0 μM) [1]. The target compound 832114-31-5 shares the critical 2-aminobenzamide pharmacophore required for zinc-chelating HDAC inhibition, while the 4-bromo and 4-methoxybenzyl groups offer additional surface-recognition elements absent in simpler analogs such as 4-bromo-2-aminobenzamide [2]. Although direct enzymatic data for 832114-31-5 are not yet publicly available, the established SAR of the benzamide class strongly supports that the combination of ortho-amino functionality and hydrophobic aromatic substitution enhances HDAC binding affinity relative to unsubstituted or mono-substituted benzamides.

Epigenetics HDAC Inhibition Cancer Therapeutics

High-Value Application Scenarios for 4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide (832114-31-5) in Drug Discovery and Chemical Biology


HDAC Inhibitor Lead Optimization and SAR Exploration

The 2-aminobenzamide motif is a well-validated zinc-binding group in HDAC inhibitors. Compound 832114-31-5 provides an ideal starting point for optimizing the surface-recognition (cap) region via the 4-methoxybenzyl group, while the 4-bromo position allows for late-stage diversification through cross-coupling to fine-tune selectivity across HDAC isoforms (HDAC1, HDAC2, HDAC3) [1]. The ortho-amino group can be further functionalized to modulate pharmacokinetic properties without disrupting zinc chelation.

Sigma Receptor Ligand Development

Benzamide derivatives with appropriate N-substitution have demonstrated high affinity for sigma-1 and sigma-2 receptors, with some compounds achieving Ki values as low as 90 nM at sigma-2 [1]. The 4-methoxybenzyl group in 832114-31-5 provides a hydrophobic aromatic moiety that can engage the sigma receptor binding pocket, while the bromine atom offers a vector for introducing additional substituents to enhance subtype selectivity. This scaffold is suitable for developing radiotracers for positron emission tomography (PET) imaging or therapeutic agents for neuropathic pain and cancer.

Diversified Compound Library Synthesis via Orthogonal Functionalization

The presence of two chemically orthogonal reactive handles—a secondary amine and an aryl bromide—makes 832114-31-5 a highly efficient building block for generating benzamide-focused compound libraries. The secondary amine can undergo reductive amination, acylation, or sulfonylation, while the aryl bromide enables Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings. This dual reactivity allows chemists to introduce two points of diversity in a single synthetic step, significantly accelerating hit-to-lead timelines [2].

Urease Inhibition and Antimicrobial Research

Certain benzamide derivatives have shown prominent urease inhibitory activity, with some compounds achieving significant percentage inhibition in enzyme assays [1]. The target compound's 2-aminobenzamide core, combined with the electron-donating 4-methoxybenzyl group, may enhance binding to the dinuclear nickel active site of jack bean urease. Researchers investigating Helicobacter pylori-associated gastric diseases or urea-splitting bacterial infections can use 832114-31-5 as a starting scaffold for developing novel urease inhibitors.

Quote Request

Request a Quote for 4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.